molecular formula C16H12Cl2N2O2 B8281467 5-Chloro-2-chloromethyl-3-(2-methoxyphenyl)-3H-quinazolin-4-one

5-Chloro-2-chloromethyl-3-(2-methoxyphenyl)-3H-quinazolin-4-one

Cat. No. B8281467
M. Wt: 335.2 g/mol
InChI Key: GOFMHTSWWNYDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-chloromethyl-3-(2-methoxyphenyl)-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C16H12Cl2N2O2 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-chloromethyl-3-(2-methoxyphenyl)-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-chloromethyl-3-(2-methoxyphenyl)-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-chloromethyl-3-(2-methoxyphenyl)-3H-quinazolin-4-one

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C16H12Cl2N2O2/c1-22-13-8-3-2-7-12(13)20-14(9-17)19-11-6-4-5-10(18)15(11)16(20)21/h2-8H,9H2,1H3

InChI Key

GOFMHTSWWNYDRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to Procedure B with 1l (2.6 g, 9.41 mmol) and chloroacetyl chloride (2.2 mL, 28.2 mmol) in acetic acid (40 mL). Purified by chromatography in CH2Cl2, followed by recrystallization from isopropanol to afford 874 mg of a pale yellow solid (28%). 1H NMR (CDCl3) δ: 7.55-7.74 (m, 2H); 7.47-7.54 (m, 2H); 7.34 (dd, J=1.7, 7.8 Hz, 1H); 7.13 (dt, J=1.2, 7.7 Hz, 1H); 7.08 (dd, J=1.0, 8.4 Hz, 1H); 4.29 (d, J=12 Hz, 1H); 4.11 (d, J=12 Hz, 1H); 3.80 (s, 3H). MS (ES): m/z 335.0 (M+).
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
28%

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